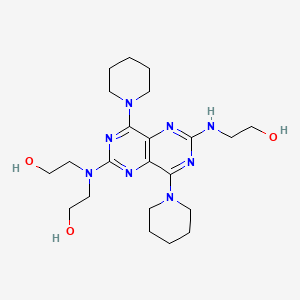

Desethanol Dipyridamole

Description

Spectroscopic and Spectrometric Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of Desethanol Dipyridamole (B1670753). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is utilized to characterize the structure of Dipyridamole impurities. researchgate.net For Desethanol Dipyridamole, the proton NMR spectrum would be expected to confirm the presence of the hydroxyethyl (B10761427) group and the remaining diethanolamine (B148213) and piperidine (B6355638) moieties.

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical tool for the identification and characterization of Dipyridamole and its related substances. researchgate.net This technique provides the mass-to-charge ratio of the molecule, confirming its molecular weight.

Chromatographic Methods

Chromatographic techniques are essential for the separation and quantification of this compound from Dipyridamole and other related impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for analyzing Dipyridamole and its impurities. researchgate.net Reversed-phase HPLC methods are often employed, allowing for the effective separation of these closely related compounds. The retention time of this compound in a specific HPLC system is a key identifier.

While specific spectral and chromatographic data for pure this compound are not widely published in publicly accessible literature, its characterization is a standard procedure in quality control laboratories within the pharmaceutical industry. clearsynth.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N8O3/c31-14-7-23-21-24-17-18(19(26-21)28-8-3-1-4-9-28)25-22(30(12-15-32)13-16-33)27-20(17)29-10-5-2-6-11-29/h31-33H,1-16H2,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCKSSCCUCOTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)NCCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151870 | |

| Record name | Desethanol dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176886-12-6 | |

| Record name | Desethanol dipyridamole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1176886126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethanol dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESETHANOL DIPYRIDAMOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX0Y19727G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isomeric Considerations and Stereochemical Analysis

Isomeric Considerations

The molecular structure of Desethanol Dipyridamole (B1670753) does not present obvious centers for constitutional isomerism beyond what is defined by its systematic name. Its formation as an impurity is generally a result of specific synthetic pathways.

Synthetic Pathways and Formation Mechanisms of Desethanol Dipyridamole

Intentional Synthesis of Desethanol Dipyridamole (B1670753) for Research Purposes

While primarily known as an impurity, the intentional synthesis of Desethanol Dipyridamole is essential for its use as a reference standard in analytical method development, validation, and quality control of Dipyridamole production. cleanchemlab.com

The directed synthesis of this compound would likely follow a similar pathway to the synthesis of Dipyridamole and its analogs, which involves the sequential nucleophilic substitution on a pyrimido[5,4-d]pyrimidine (B1612823) core. researchgate.netnih.gov A plausible synthetic route would start with a precursor molecule, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846). This precursor would undergo sequential reactions with piperidine (B6355638), diethanolamine (B148213), and monoethanolamine.

A potential synthetic scheme could involve:

Reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with piperidine to substitute the chlorine atoms at the C4 and C8 positions.

Subsequent reaction with a controlled amount of diethanolamine under specific conditions to achieve substitution at the C2 position.

Finally, reaction with monoethanolamine to introduce the hydroxyethylamino group at the C6 position, resulting in the formation of this compound.

The reaction would likely be carried out in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

| Reactant/Reagent | Purpose |

| 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine | Starting material/core structure |

| Piperidine | Nucleophile for substitution at C4 and C8 |

| Diethanolamine | Nucleophile for substitution at C2 |

| Monoethanolamine | Nucleophile for substitution at C6 |

| Dimethyl sulfoxide (DMSO) | Reaction solvent |

This table outlines the likely reagents for the intentional synthesis of this compound based on known synthesis methods for related compounds.

The optimization of the synthetic yield and purity of this compound would involve careful control of reaction parameters. Key factors to consider include:

Stoichiometry of Reactants: Precise control over the molar ratios of the nucleophiles (piperidine, diethanolamine, and monoethanolamine) is crucial to ensure selective substitution at the desired positions and minimize the formation of other impurities.

Reaction Temperature: Stepwise temperature control would be necessary to direct the sequential substitution reactions.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) would be essential to determine the optimal reaction time for each step. researchgate.net

Purification Techniques: Purification of the final product would likely involve techniques such as recrystallization or column chromatography to isolate this compound from unreacted starting materials and other reaction byproducts.

Reaction Conditions and Reagents for Directed Synthesis

Mechanisms of Formation as a Byproduct in Dipyridamole Manufacturing Processes

This compound is a known process-related impurity in the manufacturing of Dipyridamole. google.com Its formation is primarily attributed to side reactions occurring during the synthesis of the parent drug.

The formation of impurities, including this compound, during Dipyridamole synthesis is highly influenced by the reaction conditions.

Temperature: High reaction temperatures are a significant factor in the formation of impurities. google.comgoogle.com The synthesis of Dipyridamole involves the reaction of 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine with diethanolamine, often at elevated temperatures. google.com Several patents describe that conducting this reaction at lower temperatures, for instance below 130°C, significantly reduces the levels of impurities formed. google.comgoogle.com

pH: The pH of the reaction mixture can influence the reactivity of the amine nucleophiles and the stability of the intermediates and final product. While specific data on the effect of pH on this compound formation is limited, maintaining an optimal pH is a general principle in controlling impurity profiles in amine substitution reactions.

Solvent: The choice of solvent can impact reaction rates and selectivity. While some processes for Dipyridamole synthesis are carried out in a neat mixture of the reactants, others utilize solvents like DMSO. researchgate.netgoogle.com The solvent can influence the solubility of reactants and intermediates, thereby affecting the impurity profile.

| Parameter | Effect on Impurity Formation | Reference |

| High Temperature (>150°C) | Increased formation of impurities | google.comgoogle.com |

| Lower Temperature (<130°C) | Decreased formation of impurities | google.comgoogle.com |

| pH | Can influence nucleophile reactivity and product stability | General Chemical Principle |

| Solvent | Affects reaction rates and selectivity | researchgate.netgoogle.com |

This interactive data table summarizes the influence of key reaction parameters on the formation of impurities during Dipyridamole synthesis.

The primary precursor for the diethanolamino side chains in Dipyridamole is diethanolamine. google.com The formation of this compound as a byproduct suggests a side reaction involving diethanolamine or the diethanolamino moiety on an intermediate or the final Dipyridamole molecule.

One plausible mechanism for the formation of this compound during the synthesis of Dipyridamole is the presence of monoethanolamine as an impurity within the diethanolamine raw material. If monoethanolamine is present, it can compete with diethanolamine in the nucleophilic substitution reaction with the 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine intermediate, leading to the formation of this compound.

Another possibility is a thermal degradation or side reaction of diethanolamine itself under the high-temperature conditions used in some synthetic processes, which could potentially generate a reactive species that leads to the formation of the desethanol impurity.

Influence of Reaction Parameters (Temperature, pH, Solvent) on Impurity Profile

Degradation Pathways of Dipyridamole Yielding this compound

Forced degradation studies are performed to understand the stability of a drug substance and to identify potential degradation products that could form under various stress conditions. nih.gov While extensive forced degradation studies have been conducted on Dipyridamole, the specific formation of this compound as a degradation product is not consistently reported in the available literature. nih.govnih.govasianpubs.org The impurities identified in such studies are often the result of hydrolysis, oxidation, or interaction with excipients. nih.govasianpubs.org

However, it is conceivable that under certain strenuous conditions, such as high temperature in the solid state or in specific solvent systems, a degradation pathway involving the cleavage of a C-N or C-O bond in one of the diethanolamino side chains of Dipyridamole could lead to the formation of this compound. This would likely be a minor degradation pathway compared to others, such as hydrolysis of the amide-like linkages.

Hydrolytic Degradation Studies

Hydrolysis represents a key pathway for the degradation of dipyridamole. Studies have shown that dipyridamole is susceptible to degradation under both acidic and alkaline conditions. The primary metabolic route for dipyridamole in the body is conjugation with glucuronic acid, after which it is excreted in the bile. e-lactancia.orgdrugbank.comwikipedia.org There is evidence suggesting that bacterial deglucuronidation of this conjugated dipyridamole within the bile may occur, representing a potential in vivo hydrolytic mechanism. e-lactancia.orgmedsafe.govt.nz This process could contribute to the presence of unconjugated dipyridamole in gallstones, as has been observed in some elderly patients on long-term therapy. e-lactancia.orgmedsafe.govt.nz

Oxidative Degradation Mechanisms

Oxidative stress can induce the degradation of dipyridamole. Research using stability-indicating chromatographic methods has confirmed that dipyridamole degrades under oxidative conditions. In vitro metabolism studies have further elucidated these oxidative pathways, identifying monooxygenated metabolites. nih.gov The antioxidant properties of dipyridamole have also been studied, where it was shown to protect erythrocyte membranes from oxidation induced by cumene (B47948) hydroperoxide. nih.gov This protective action implies that dipyridamole itself can be oxidized, serving as a scavenger of reactive species. nih.govnih.gov The formation of this compound is specifically identified as a "mono-N-deethanolaminated" metabolite, pointing to an oxidative process targeting one of the diethanolamine side chains. nih.gov

| Degradation Pathway | Conditions/Reagents | Key Findings | Reference |

|---|---|---|---|

| Hydrolytic (Acid/Alkaline) | Acid and alkaline solutions | Dipyridamole is susceptible to both acid and base-induced degradation. | |

| Hydrolytic (Bacterial) | Bacterial deglucuronidation in bile | Postulated as a mechanism for the presence of dipyridamole in gallstones. | e-lactancia.orgmedsafe.govt.nz |

| Oxidative | Oxidizing agents (e.g., cumene hydroperoxide) | Formation of various oxidized degradates, including monooxygenated and N-de-ethanolaminated products. Dipyridamole exhibits antioxidant properties by undergoing oxidation. | nih.govnih.gov |

Photodegradation Pathways

The effect of light on the stability of dipyridamole is another area of consideration for its degradation. While general principles of photochemical reactions in drugs are well-established, specific studies detailing the photodegradation pathways of dipyridamole and explicitly identifying this compound as a resulting product are not extensively documented in the reviewed literature.

In Vitro Biotransformation Studies of Dipyridamole to this compound

The metabolic conversion of dipyridamole to its metabolites, including this compound, has been investigated in various in vitro systems, shedding light on the enzymatic processes involved.

Identification of Enzymatic Systems Involved in De-ethanolation (e.g., specific hydrolases, cytochrome P450 enzymes)

The primary enzymes responsible for the phase 1 metabolism of dipyridamole are part of the cytochrome P450 (CYP) superfamily. nih.gov Specifically, CYP3A4 has been identified as the major enzyme mediating the biotransformation of dipyridamole. nih.govnih.gov Studies have shown that CYP3A4 is responsible for the oxidative pathways that lead to the formation of various metabolites. nih.gov The formation of this compound, referred to as a "mono-N-deethanolaminated" metabolite, is a result of these CYP3A4-mediated oxidative reactions. nih.gov While phase 2 metabolism, particularly glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, is a significant pathway for dipyridamole elimination, the initial de-ethanolation step is an oxidative process catalyzed by CYPs. e-lactancia.orgnih.gov

Characterization of Metabolic Pathways in Isolated Cellular Systems or Subcellular Fractions

To characterize the metabolic fate of dipyridamole, researchers have utilized various isolated systems, such as human hepatocyte suspensions and human liver microsomes (HLM). nih.gov In studies using these systems, several major metabolites of dipyridamole were identified through tandem mass spectrometry. nih.gov The identified metabolites include monooxygenated, dehydrogenated, O-glucuronidated, and notably, mono-N-deethanolaminated forms of the parent drug. nih.gov These findings confirm that the de-ethanolation of dipyridamole occurs in the liver and is a key part of its phase 1 biotransformation. nih.govpediatriconcall.com The affinity for dipyridamole biotransformation via CYP3A4-mediated oxidative pathways appears to be high. nih.gov

| In Vitro System | Enzymes Identified | Metabolites Formed | Key Findings | Reference |

|---|---|---|---|---|

| Human Hepatocyte Suspensions | CYP3A4, UGTs | Mono-N-deethanolaminated, monooxygenated, dehydrogenated, O-glucuronidated metabolites | Demonstrated that both Phase 1 (oxidation) and Phase 2 (glucuronidation) pathways are significant. | nih.gov |

| Human Liver Microsomes (HLM) | CYP3A4 | Oxidative metabolites | Confirmed CYP3A4 as a primary enzyme in dipyridamole's oxidative metabolism. | nih.gov |

| Rat Liver Microsomes (RLM) | Not specified | Metabolic products | Used to assess the metabolic stability of dipyridamole and its analogues. | mdpi.com |

Molecular and Cellular Level Investigations of Desethanol Dipyridamole

Comparative Molecular Interactions with Established Dipyridamole (B1670753) Targets

Dipyridamole exerts its effects through multiple mechanisms, primarily by inhibiting phosphodiesterase (PDE) enzymes and blocking nucleoside transporters. drugbank.com Research into desethanol dipyridamole aims to elucidate whether it shares these targets and to what extent its activity compares with the parent compound.

In Vitro Phosphodiesterase (PDE) Enzyme Inhibition Kinetics

Dipyridamole is known to be a non-selective inhibitor of several PDE isoenzymes, including PDE5, PDE6, PDE8, PDE10, and PDE11. focusbiomolecules.comtocris.commdpi.com This inhibition leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which play crucial roles in various cellular processes, including platelet aggregation and vasodilation. drugbank.comabcam.com

Studies on dipyridamole have shown varying inhibitory concentrations (IC₅₀) for different PDE subtypes. For instance, dipyridamole inhibits PDE11, PDE6, PDE10, PDE5, and PDE8 with IC₅₀ values of 0.37 µM, 0.38 µM, 0.45 µM, 0.9 µM, and 4.5 µM, respectively. focusbiomolecules.comtocris.com In some studies, the inhibition of cAMP and cGMP hydrolysis by dipyridamole was observed with IC₅₀ values of 5 µM and 3 µM, respectively. abcam.com The inhibitory effects of dipyridamole on photoreceptor PDEs have also been noted, with a competitive inhibition Ki value of 380 nM for trypsin-activated rod PDE. nih.gov

Interactive Table: Dipyridamole PDE Inhibition Data

| PDE Isoform | IC₅₀ (µM) | Reference |

|---|---|---|

| PDE11 | 0.37 | focusbiomolecules.comtocris.com |

| PDE6 | 0.38 | focusbiomolecules.comtocris.com |

| PDE10 | 0.45 | focusbiomolecules.comtocris.com |

| PDE5 | 0.9 | focusbiomolecules.comtocris.com |

| PDE8 | 4.5 | focusbiomolecules.comtocris.com |

| cAMP Hydrolysis | 5 | abcam.com |

| cGMP Hydrolysis | 3 | abcam.com |

| Rod Photoreceptor PDE (Ki) | 0.38 | nih.gov |

Nucleoside Transporter (e.g., ENT1, ENT2) Modulation in Isolated Cells or Membrane Preparations

Dipyridamole is a well-established inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. nih.govscbt.comnih.gov These transporters are responsible for the cellular uptake of nucleosides like adenosine. nih.gov By blocking these transporters, dipyridamole increases extracellular adenosine concentrations, leading to vasodilation and inhibition of platelet aggregation. nih.govjci.org

Dipyridamole exhibits a higher potency for ENT1 over ENT2, with a reported Ki of 8.2 nM for ENT1 and an IC₅₀ of 144.8 nM for the same transporter. focusbiomolecules.comtocris.com The inhibition of both ENT1 and ENT2 is a key aspect of its therapeutic action. d-nb.infonih.gov

Interactive Table: Dipyridamole Nucleoside Transporter Inhibition

| Transporter | Inhibition Constant | Reference |

|---|---|---|

| ENT1 | Ki = 8.2 nM | focusbiomolecules.com |

| ENT1 | IC₅₀ = 144.8 nM | tocris.com |

| ENT2 | Inhibited by Dipyridamole | nih.govscbt.com |

Adenosine Deaminase Inhibition Studies

Dipyridamole has been shown to inhibit adenosine deaminase (ADA), the enzyme responsible for the degradation of adenosine to inosine. drugbank.com This inhibition contributes to the elevation of adenosine levels, complementing its effect on nucleoside transport. nih.govmdpi.com In vitro studies have characterized dipyridamole as a competitive inhibitor of adenosine deaminase, with a reported Ki value of 0.16 mM. unav.edu At concentrations of 0.3 mM and 0.6 mM, dipyridamole can inhibit 46% and 56% of ADA activity, respectively. unav.edu

Exploration of Novel Molecular Targets and Signaling Pathways

Beyond the established targets, research is expanding to identify novel molecular interactions and signaling pathways that may be modulated by dipyridamole and its metabolites.

Receptor Binding Assays (e.g., adenosine receptor subtypes, if structurally plausible)

While the primary effect of dipyridamole on the adenosine system is through transport and enzyme inhibition, direct interaction with adenosine receptors is also a possibility. mdpi.com Studies have shown that dipyridamole can activate the adenosine A2B receptor and influence downstream signaling pathways. ucm.es Given the structural similarity, it is conceivable that this compound could also exhibit affinity for adenosine receptor subtypes.

Receptor binding assays using radiolabeled ligands are a standard method to determine the affinity of a compound for a specific receptor. diva-portal.orgbmglabtech.com Such assays would be crucial to determine if this compound binds to any of the adenosine receptor subtypes (A1, A2A, A2B, A3) and to quantify its binding affinity (Ki).

Protein-Ligand Interaction Profiling (e.g., using thermal shift assays, mass spectrometry-based methods)

Modern proteomic techniques offer powerful tools to screen for novel protein-ligand interactions. Thermal shift assays (TSA), or differential scanning fluorimetry (DSF), can identify protein targets by measuring changes in protein thermal stability upon ligand binding. calixar.comfishersci.combellbrooklabs.comcreative-biostructure.com Mass spectrometry-based methods, such as cross-linking mass spectrometry (XL-MS), can identify direct protein-protein and protein-ligand interactions in complex biological samples. nih.govucsf.edursc.org

A recent study utilizing limited proteolysis-mass spectrometry (LiP-MS) and cellular thermal shift assays identified superoxide (B77818) dismutase 1 (SOD1) as a direct target of dipyridamole. nih.gov This novel interaction suggests that dipyridamole's pharmacological effects may be broader than previously understood.

Applying these advanced techniques to this compound would provide a comprehensive profile of its potential binding partners within the cell. This could uncover previously unknown mechanisms of action and contribute to a more complete understanding of the metabolite's biological activity.

Investigation of Enzyme Activity Modulation Beyond Primary Dipyridamole Targets

Dipyridamole is primarily recognized for its inhibition of phosphodiesterases (PDEs) and adenosine transporters, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), contributing to its antiplatelet and vasodilatory effects. litfl.comdrugbank.com Research has also explored its effects on other enzymes. For instance, in vitro studies have shown that dipyridamole strongly inhibits monoamine oxidase (MAO) but does not inhibit xanthine (B1682287) oxidase (XO) or carbonic anhydrase (CA). nih.gov

More recent investigations have revealed additional enzymatic pathways modulated by dipyridamole. A 2021 study demonstrated that dipyridamole can inhibit lipogenic gene expression by blocking the ER-to-Golgi movement of the SCAP-SREBP complex, a mechanism independent of its PDE inhibitory activity. nih.gov Furthermore, a 2024 study identified dipyridamole as a potent inhibitor of ferroptosis, a form of programmed cell death. nih.gov It was found to bind to and activate superoxide dismutase 1 (SOD1), which in turn suppresses the CREB1/HMOX1 signaling pathway. nih.gov

While there is a lack of specific studies investigating the enzyme activity modulation of this compound, it is plausible that it may share some of the inhibitory characteristics of its parent compound due to structural similarity. However, the absence of the two ethanol (B145695) groups would likely alter its binding affinity and specificity for these enzymatic targets. Further research is required to elucidate the precise enzymatic modulation profile of this compound.

Table 1: Investigated Enzyme Targets of Dipyridamole

| Enzyme/Protein Target | Effect of Dipyridamole | Reference |

| Phosphodiesterases (PDEs) | Inhibition | litfl.comdrugbank.com |

| Adenosine Transporters (ENT1/ENT2) | Inhibition | |

| Monoamine Oxidase (MAO) | Strong Inhibition | nih.gov |

| Xanthine Oxidase (XO) | No Inhibition | nih.gov |

| Carbonic Anhydrase (CA) | No Inhibition | nih.gov |

| SCAP-SREBP Complex | Blocks ER-to-Golgi Movement | nih.gov |

| Superoxide Dismutase 1 (SOD1) | Binds and Activates | nih.gov |

Cellular Permeability and Intracellular Accumulation Studies in Model Systems

The cellular uptake of many drugs is a critical determinant of their biological activity. For nucleoside analogs used in cancer therapy, such as cytarabine (B982) (ara-C) and gemcitabine (B846) (dFdC), entry into the cell is dependent on equilibrative (ENT) and concentrative (CNT) nucleoside transporters. d-nb.info Dipyridamole is a known inhibitor of these transporters. d-nb.info

Studies on lipophilic derivatives of these anticancer drugs, designed to bypass transporter-dependent resistance, have shown that their uptake is not affected by dipyridamole, indicating a transporter-independent mechanism of entry. d-nb.info Once inside the cell, these lipophilic compounds can be converted to their active forms. d-nb.info The intracellular accumulation of various substances can be influenced by factors such as the expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell. nih.gov For instance, in hepatocellular carcinoma cells, doxorubicin (B1662922) resistance is associated with enhanced expression of these transporters. nih.gov

Structure-Activity Relationship (SAR) Insights Related to the Absence of Ethanol Moiety

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. For pyrimidopyrimidine derivatives like dipyridamole, SAR studies have provided insights into their interactions with biological targets. frontiersin.org For example, studies on analogues of FPMINT, an inhibitor of human equilibrative nucleoside transporters, have explored how different substitutions on the core structure affect inhibitory potency. frontiersin.org

The defining structural difference between dipyridamole and this compound is the absence of the four terminal hydroxyl groups on the ethanolamine (B43304) side chains. These hydroxyl groups are capable of forming hydrogen bonds, which can be crucial for binding to specific sites on enzymes and transporters. For instance, the interaction of inhibitors with amino acid residues like tryptophan and glutamine in the orthosteric site of ENT1 is a key determinant of their inhibitory activity. frontiersin.org

Investigation of Theoretical Biological Activities (e.g., antitumor properties as suggested for related pyrimidopyrimidines in vitro)

The pyrimidopyrimidine scaffold is a core structure in many biologically active compounds, including those with potential antitumor properties. researchgate.netscispace.comnih.gov Several studies have demonstrated the in vitro antitumor effects of dipyridamole and its derivatives. For example, dipyridamole has been shown to decrease the proliferation of triple-negative breast cancer cells and enhance the cytotoxic activity of various chemotherapeutic agents. nih.gov An alkylating derivative of dipyridamole also exhibited significant cytotoxic activity against P388 leukemia cells and HeLa cells. nih.gov The mechanisms underlying these effects can include the induction of apoptosis and the inhibition of cell proliferation. nih.govfrontiersin.org

Given that this compound shares the same pyrimidopyrimidine core, it is theoretically plausible that it could also exhibit antitumor properties. The increased lipophilicity of this compound might enhance its ability to penetrate tumor cells, potentially leading to increased cytotoxic effects compared to its parent compound, assuming it interacts with relevant intracellular targets. The anticancer activity of various compounds, such as certain pentacyclic triterpenoids, has been shown to be influenced by their ability to induce apoptosis in tumor cells. mdpi.com

However, without direct in vitro studies on cancer cell lines, the antitumor potential of this compound remains theoretical. Future research should involve screening this compound against a panel of cancer cell lines to determine its IC50 values and elucidate its mechanism of action, including its effects on cell cycle progression and apoptosis.

Table 2: In Vitro Antitumor Activity of Related Pyrimidopyrimidine Derivatives

| Compound | Cell Line | Observed Effect | Reference |

| Dipyridamole | 4T1-Luc (murine breast cancer) | Decreased proliferation | nih.gov |

| Dipyridamole | MDA-MB-231T (human breast cancer) | Decreased proliferation | nih.gov |

| Alkylating derivative of dipyridamole | P388 leukaemia cells | Cytotoxic activity | nih.gov |

| Alkylating derivative of dipyridamole | HeLa cells | Cytotoxic activity | nih.gov |

| Various pyrimidopyrimidine derivatives | HCT-116, MCF-7, HEPG-2 | Cytotoxic activity | nih.gov |

Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) has traditionally been the cornerstone for the analysis of pharmaceuticals and their related impurities. ijrpb.com More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a significant advancement, offering substantial improvements in resolution, speed, and sensitivity. iajps.com UPLC systems utilize columns with sub-2 µm particles, which allows for faster analysis times and reduced solvent consumption compared to conventional HPLC. iajps.comptfarm.pl The development of robust HPLC and UPLC methods is paramount for separating Desethanol Dipyridamole (B1670753) from the parent drug and other process-related impurities. nih.gov

A reversed-phase UPLC method coupled with mass spectrometry has been developed for the analysis of Dipyridamole and its associated impurities, demonstrating the enhanced separation efficiency of modern chromatographic techniques. japsonline.com These methods are typically validated according to International Conference on Harmonization (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.net

Reversed-Phase and Normal-Phase Chromatographic Separations

Reversed-Phase (RP) Chromatography is the most widely employed separation mode for Dipyridamole and its impurities, including Desethanol Dipyridamole. wikipedia.org This technique utilizes a non-polar stationary phase (typically C8 or C18 bonded silica) and a polar mobile phase. sepscience.com Hydrophobic molecules, like this compound, are retained on the column and are eluted by a mobile phase, which is often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. wikipedia.org The vast majority of published methods for Dipyridamole impurity profiling are based on RP-HPLC or RP-UPLC. nih.govresearchgate.net

Several RP-HPLC methods have been successfully developed:

A stability-indicating method uses a YMC Pack C8 column with a mobile phase composed of a phosphate (B84403) buffer (pH 4.7) and a mixture of acetonitrile and methanol. nih.gov

Another method for quantifying six related substances of Dipyridamole employs a Shodex C18 column with a gradient elution of 0.1% formic acid and acetonitrile. researchgate.net

A UPLC method utilizes a high-strength silica (B1680970) T3 column with a mobile phase of 1% acetic acid in water and acetonitrile. japsonline.com

Normal-Phase (NP) Chromatography , which uses a polar stationary phase (e.g., bare silica) and a non-polar mobile phase (e.g., hexane), is a less common alternative. sepscience.com While most analyses of Dipyridamole are achieved with RP methods, NP chromatography can offer unique selectivity for separating structurally similar compounds, such as positional isomers, that may be difficult to resolve using reversed-phase conditions. sepscience.com

| Technique | Stationary Phase (Column) | Mobile Phase | Flow Rate | Reference |

|---|---|---|---|---|

| RP-HPLC | YMC pack C8 (150 mm × 4.6 mm, 3.0 μm) | A: 10 mM Phosphate Buffer (pH 4.7) B: Buffer:Acetonitrile:Methanol (30:40:30 v/v) | Not Specified | nih.gov |

| RP-HPLC | Shodex C18 (150 mm, 4.6 mm, 5 µm) | 0.1% Formic Acid and Acetonitrile (Gradient) | 1.0 mL/min | researchgate.net |

| RP-UPLC | High-Strength Silica T3 (100 × 3 mm, 3.5 µm) | A: 1% Acetic Acid in Water B: Acetonitrile (Gradient) | 0.6 mL/min | japsonline.com |

| RP-HPLC | Waters Symmetry C18 (50 x 4.6 mm, 3.5 µm) | 0.1% Ortho Phosphoric Acid and Acetonitrile (75:25) | 1.0 mL/min | academicjournals.org |

Detection Modalities (UV, Diode Array, Fluorescence)

Following chromatographic separation, various detectors are used for quantification.

UV Detection: Standard Ultraviolet (UV) detectors are commonly used in HPLC methods for Dipyridamole. Detection is often performed at wavelengths where the chromophore of the molecule exhibits maximum absorbance, such as 254 nm or 288 nm. ijrpb.comresearchgate.net

Diode Array Detection (DAD): Also known as a Photo Diode Array (PDA) detector, the DAD is a more advanced form of UV detection. scioninstruments.com It simultaneously measures absorbance across a wide range of wavelengths, providing a complete UV-Vis spectrum for each analyte. reuzeit.comshimadzu.com This capability is invaluable for assessing peak purity by comparing spectra across a single chromatographic peak and can help in the tentative identification of unknown impurities. shimadzu.comtorontech.com DAD is frequently the detector of choice in modern method development for impurity profiling. researchgate.net

Fluorescence Detection: Dipyridamole is a fluorescent molecule, and this property can be exploited for highly sensitive and selective detection. nih.gov Fluorometric methods can achieve lower detection limits compared to absorbance-based techniques. mdpi.com A method using matrix isopotential synchronous fluorescence spectrometry has been shown to be effective for determining Dipyridamole in complex matrices like serum, often without requiring extensive sample pre-separation. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful platform for both quantification and structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Elucidation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool in pharmaceutical analysis for the definitive identification and quantification of trace-level impurities. synthinkchemicals.com This technique combines the superior separation power of liquid chromatography (HPLC or UPLC) with the high sensitivity and specificity of mass spectrometry. leeder-analytical.com

For structural elucidation, mass spectrometry provides the molecular weight of the impurity and, through fragmentation in MS/MS mode, yields a pattern of product ions that serves as a structural fingerprint. synthinkchemicals.comamericanpharmaceuticalreview.com High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown impurity like this compound. americanpharmaceuticalreview.com A UPLC-Q-TOF-MS method has been specifically developed for analyzing Dipyridamole and its impurities, showcasing the power of this approach. japsonline.com Similarly, an HPLC-MS/MS method has been validated for the quantification of Dipyridamole in human plasma, demonstrating its suitability for analyzing low-concentration samples. nih.gov

| Technique | Ionization | Mass Analyzer | Key Application | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | Electrospray Ionization (ESI) | Triple Quadrupole | Quantitative determination in human plasma | nih.gov |

| UPLC-Q-TOF-MS | Not Specified | Quadrupole Time-of-Flight (Q-TOF) | Analysis of Dipyridamole and its related impurities | japsonline.com |

| (U)HPLC-QToF-MS(MS) | Not Specified | Quadrupole Time-of-Flight (Q-TOF) | Structure elucidation of unknown impurities | sgs.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. mdpi.com In the context of this compound analysis, the applicability of GC-MS is primarily for the detection and quantification of volatile byproducts or residual solvents that may be present from the synthesis or degradation processes. spectroscopyonline.com

While this compound itself is not sufficiently volatile for direct GC-MS analysis, the manufacturing process of the API could involve volatile organic solvents (e.g., ethanol (B145695), isopropanol, acetonitrile) or reagents. GC-MS, often using a headspace sampling technique, is the ideal method to identify and quantify these volatile impurities to ensure they are below established safety limits. For instance, methods have been developed for the GC-MS analysis of ethanol and other volatile compounds such as acetaldehyde (B116499) and acetone (B3395972) in various matrices. nih.govnotulaebotanicae.ro The presence of such volatiles could be indicative of specific synthesis routes or degradation pathways.

Spectrophotometric and Fluorometric Methods for Quantitative Determination

While chromatography is dominant for purity assessment, direct spectroscopic methods can be employed for quantitative determination, particularly in quality control settings.

Spectrophotometric Methods: These methods are often simple, rapid, and cost-effective. A validated spectrophotometric method for Dipyridamole has been developed based on the formation of a reddish-orange ion-pair complex with Eosin Y dye in an acidic buffer (pH 3.7). ekb.egresearchgate.net The absorbance of the resulting complex is measured at its maximum wavelength (λmax) of 554.0 nm. ekb.egresearchgate.net Such methods are validated for linearity, accuracy, and precision and can be suitable for the assay of the drug in dosage forms. ekb.eg

Fluorometric Methods: Leveraging the intrinsic fluorescence of the Dipyridamole structure, fluorometric methods offer superior sensitivity and selectivity over spectrophotometry. mdpi.com A notable technique is matrix isopotential synchronous fluorescence spectrometry, which has been successfully applied to the determination of Dipyridamole in serum. nih.gov This approach can effectively analyze the target compound even in the presence of background fluorescence from sample matrix components, reducing the need for extensive cleanup procedures. nih.gov

| Method | Principle | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| Spectrophotometry | Ion-pair complex with Eosin Y | 554.0 | 1.0 - 10.0 | 0.27 | 0.82 | ekb.egresearchgate.net |

| Fluorometry | Matrix Isopotential Synchronous Fluorescence | Not Specified | 10 - 100 ng/mL | High sensitivity reported | nih.gov |

Synchronous Fluorescence Spectrometry

Synchronous fluorescence spectrometry (SFS) is a powerful technique that involves simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength difference (Δλ) between them. nih.gov This approach results in simplified and narrowed fluorescence spectra, which reduces spectral overlap and enhances the selectivity of the analysis. nih.govmdpi.com

For the analysis of Dipyridamole in complex biological matrices like serum, SFS combined with derivative techniques has proven effective. nih.gov This hybrid approach, known as derivative matrix-isopotential synchronous fluorescence spectrometry (DMISFS), can effectively remove spectral overlap and minimize the influence of unknown background fluorescence. nih.govfrontiersin.org This makes it a highly sensitive technique that does not require pre-analytical purification, allowing for the rapid quantification of target analytes. frontiersin.org

The key advantages of applying a method like DMISFS for the analysis of this compound would include:

Enhanced Spectral Resolution : The synchronous scanning technique simplifies complex fluorescence spectra. nih.gov

Increased Sensitivity and Selectivity : By carefully selecting the Δλ, the spectral band of the target analyte can be isolated from interfering substances. nih.gov The addition of a derivative calculation further removes background interference. frontiersin.org

Rapid Analysis : The method can often quantify analytes in a single scan without laborious pre-separation steps. frontiersin.org

Electrochemical Methods for Quantitative Analysis

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic and spectroscopic techniques for the quantitative analysis of pharmaceutical compounds. journals.gen.tr These methods are based on measuring the electrical properties, such as current or potential, that arise from chemical reactions at an electrode surface. taylorfrancis.com Voltammetric techniques, in particular, have been successfully applied to the analysis of Dipyridamole and are applicable to its related substances. nih.govmdpi.com

Square Wave Voltammetry (SWV) : An SWV method using a hanging mercury drop electrode (HMDE) was developed for the quantitative determination of Dipyridamole. nih.gov This technique involves applying a potential waveform that combines a square wave with a staircase potential. The resulting current is measured at the end of each potential pulse, which enhances sensitivity and reduces background signals. The method demonstrated good repeatability and reproducibility for Dipyridamole analysis. nih.gov

Differential Pulse Voltammetry (DPV) and Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) : These techniques have been used with molecularly imprinted polymer (MIP)-based disposable electrochemical sensors for Dipyridamole determination. mdpi.com DPV measures the current difference just before and after a potential pulse, which improves the signal-to-background ratio. AdSDPV incorporates a preconcentration step where the analyte is adsorbed onto the electrode surface before the voltammetric scan, significantly lowering the detection limits. mdpi.com

These electrochemical methods, once optimized, can provide a robust platform for the quantitative analysis of this compound as a reference standard or as an impurity in drug substances.

| Analytical Method | Linear Range | Limit of Detection (LOD) | Reference |

| Square Wave Voltammetry (SWV) | 1.28 µM to 7.02 µM | 1.88 x 10⁻⁸ M (9.50 ng/mL) | nih.gov |

| Differential Pulse Voltammetry (DPV) | 5.00 x 10⁻⁸ M to 1.00 x 10⁻⁵ M | 1.47 x 10⁻⁸ M | mdpi.com |

| Adsorptive Stripping DPV (AdSDPV) | 5.00 x 10⁻⁹ M to 1.00 x 10⁻⁷ M | 3.96 x 10⁻⁹ M | mdpi.com |

Development and Validation of Analytical Methods for this compound as a Reference Standard

The development and validation of an analytical method are crucial to ensure that the method is suitable for its intended purpose. For a reference standard like this compound, the method must be proven to be specific, linear, accurate, precise, and robust. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netnih.goveuropa.eu

Specificity, Selectivity, and Linearity Studies

Specificity and Selectivity refer to the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or the parent compound. europa.eu In chromatography, specificity is demonstrated by achieving adequate resolution between the analyte peak and peaks of other components. europa.eu For Dipyridamole and its related substances, HPLC methods have shown good specificity, successfully resolving the main drug from its various impurities, which would include this compound. researchgate.netresearchgate.net

Linearity is the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com Linearity is typically evaluated by analyzing a series of dilutions of a standard solution and assessing the relationship between concentration and instrument response using linear regression. The correlation coefficient (r²) is a key indicator of linearity, with values close to 1.000 indicating a strong linear relationship. ekb.egijrpb.com

Table of Linearity Data for Dipyridamole and Related Substances

| Analyte | Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| Dipyridamole | Spectrophotometry | 1.0 - 10.0 | 0.999 | ekb.eg |

| Dipyridamole | HPLC | 0.12 - 20.14 | 0.997 | nih.gov |

| Dipyridamole Related Substances A, B, C | RP-HPLC | 0.0100 - 6.0051 ppm | >0.99 | researchgate.net |

Accuracy, Precision, and Robustness Determination

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte (e.g., this compound) is spiked into a sample matrix, and the percentage of the analyte recovered by the assay is calculated. europa.eu

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.govnih.gov

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net For an HPLC method, typical variations include changes in mobile phase composition, pH, flow rate, and column temperature. nih.govresearchgate.net

Table of Validation Parameters for Dipyridamole Analysis

| Parameter | Method | Finding | Reference |

|---|---|---|---|

| Accuracy (% Recovery) | HPLC | 99% to 100% | nih.gov |

| Accuracy (% Recovery) | SWV | 100.8% - 103.4% | nih.gov |

| Precision (%RSD) | HPLC | Method Precision: 0.2% RSD; Ruggedness: 0.3% RSD | nih.govnih.gov |

| Precision (%RSD) | SWV | Repeatability: 0.97%; Reproducibility: 1.15% | nih.gov |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It is the concentration that provides a signal-to-noise ratio of typically 3:1. europa.eu

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is the minimum level at which the analytical procedure can be reliably applied and often corresponds to a signal-to-noise ratio of 10:1. europa.eu These limits are critical for methods intended to quantify impurities or degradation products, such as this compound, which are often present at very low levels.

Table of LOD and LOQ Values for Dipyridamole

| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|

| Spectrophotometry | 0.27 µg/mL | 0.82 µg/mL | ekb.eg |

| HPLC (Cleaning Validation) | 0.041 µg/mL | 0.124 µg/mL | nih.govnih.gov |

| SWV | 9.50 ng/mL | Not Reported | nih.gov |

| DPV | 1.47 x 10⁻⁸ M | 4.90 x 10⁻⁸ M | mdpi.com |

Preclinical in Vitro and Mechanistic Comparative Studies

Development of Robust In Vitro Models for Compound Evaluation

The evolution of in vitro models from simple two-dimensional cell layers to complex microphysiological systems has revolutionized preclinical drug assessment. nih.govfda.gov These systems aim to more accurately replicate human physiology, thereby improving the prediction of a compound's effects. nih.govnih.gov

Traditional 2D cell culture, where cells are grown as a monolayer on a flat surface, represents a foundational tool in pharmacology. fluorofinder.commdpi.com These systems are cost-effective, scalable, and well-suited for initial high-throughput screening of compounds. fluorofinder.com For a compound like Dipyridamole (B1670753), 2D cultures of various cell lines, such as pulmonary epithelial cells (A549), human umbilical vein endothelial cells (HUVEC), and human bronchial epithelial cells (BEAS-2B), have been instrumental in initial evaluations. thno.org For instance, studies have used these models to assess the effects of Dipyridamole on cell viability and its ability to counteract chemically induced cell death. thno.org

However, 2D cultures lack the complex cell-cell and cell-extracellular matrix interactions characteristic of living tissues, which can limit their predictive accuracy for in vivo responses. nih.govmdpi.com

To bridge the gap between 2D cultures and in vivo conditions, three-dimensional (3D) models like spheroids and organoids are increasingly employed. nih.govscispace.commdpi.com These models better mimic the tissue-specific microenvironment, including nutrient and oxygen gradients, which can significantly influence cellular responses to drugs. mdpi.comfrontiersin.org

Spheroids: These are cellular aggregates of one or more cell types that are particularly useful for studying tumor microenvironments and drug penetration. fluorofinder.commdpi.com

Organoids: Derived from stem cells, organoids are self-organizing 3D structures that replicate the architecture and function of specific organs. thno.orgfrontiersin.org Human airway organoids (hAOs), for example, have been used to evaluate the therapeutic effects of Dipyridamole in mitigating cellular damage in a lung model. thno.orgnih.govnih.gov Similarly, human cardiac organoids have been used to study the effects of Dipyridamole on action potentials in heart cells. frontiersin.org The development of such organoid platforms is critical for assessing the specific activities of Dipyridamole metabolites like Desethanol Dipyridamole.

Microphysiological systems, or "organs-on-chips" (OOCs), represent the forefront of in vitro modeling. nih.govwikipedia.orgnih.gov These devices use microfluidic technology to culture cells in a dynamic environment that simulates the physiological and mechanical conditions of an organ, including blood flow. nih.govwikipedia.org OOCs can model various organs, including the lung, liver, and kidney, and can even be interconnected to study multi-organ interactions. nih.govwikipedia.orgthno.org

The application of lung-on-a-chip models has been proposed for screening drugs for respiratory diseases. nih.gov A vascularized adipose tissue model on a chip has also been developed to screen compounds and evaluate both adipocyte and vascular function. researchgate.net Such advanced platforms offer a highly controlled and physiologically relevant environment for the detailed comparative evaluation of Dipyridamole and its derivatives like this compound. nih.govxiahepublishing.com

| Model System | Description | Advantages | Limitations | Relevance to Dipyridamole/Analogues |

|---|---|---|---|---|

| 2D Cell Culture | Cells grown in a single layer on a flat substrate. fluorofinder.com | Cost-effective, high-throughput, easy to analyze. fluorofinder.com | Lacks physiological complexity and cell-matrix interactions. nih.govmdpi.com | Initial screening for cytotoxicity and basic mechanisms. thno.org |

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic organ structure and function. thno.orgfrontiersin.org | More physiologically relevant, mimics tissue microenvironment and gradients. scispace.comfrontiersin.org | More complex to culture and analyze, potential for variability. mdpi.com | Evaluating efficacy in organ-specific models (e.g., human airway organoids). nih.govnih.gov |

| Microphysiological Systems (Organ-on-a-Chip) | Microfluidic devices that simulate organ-level physiology and mechanics. nih.govwikipedia.org | High physiological relevance, dynamic culture with fluid flow, potential for multi-organ systems. thno.orgnih.gov | Technologically complex, lower throughput, still an emerging technology. wikipedia.orgxiahepublishing.com | Advanced studies on organ-specific effects and drug transport. nih.govresearchgate.net |

Three-Dimensional (3D) Cell Culture Models (e.g., spheroids, organoids)

Comparative Cellular Response Profiling

Understanding how a compound affects cellular signaling pathways and biological processes is crucial for defining its mechanism of action. Comparative studies between a parent drug and its metabolites are necessary to determine if the pharmacological activity is altered.

Dipyridamole is known to interact with key cellular signaling pathways, primarily by modulating levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), and by influencing the adenosine pathway. wikipedia.orgdrugbank.comnih.gov

cAMP/cGMP Signaling : Dipyridamole inhibits phosphodiesterase (PDE) enzymes, which are responsible for breaking down cAMP and cGMP. nih.govechemi.commedscape.com This inhibition leads to an accumulation of intracellular cAMP and cGMP, which in turn inhibits platelet aggregation. nih.govmedscape.com Studies have demonstrated that therapeutically relevant concentrations of Dipyridamole enhance NO/cGMP-mediated signaling in human platelets. nih.gov

A comparative analysis would involve exposing relevant cell models to both Dipyridamole and this compound to quantify their relative potency in PDE inhibition, adenosine reuptake blockade, and subsequent impact on cAMP/cGMP levels.

Recent research has identified Dipyridamole as a potent inhibitor of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. nih.govnih.govnih.gov This discovery has opened new avenues for its potential therapeutic applications.

Ferroptosis Inhibition : In studies screening FDA-approved drugs, Dipyridamole was identified as a powerful ferroptosis inhibitor in pulmonary epithelial and endothelial cells. thno.orgnih.gov The proposed mechanism involves the downregulation of heme oxygenase 1 (HMOX1). thno.orgnih.gov Mechanistic investigations revealed that Dipyridamole binds to and activates superoxide (B77818) dismutase 1 (SOD1), which in turn suppresses the CREB1/HMOX1 pathway, thereby inhibiting ferroptosis. nih.govnih.gov Another study suggests the mechanism involves the stabilization of the protein SLC7A11. nih.govnih.gov

Evaluating this compound for similar effects on ferroptosis would be a critical step. This would involve inducing ferroptosis in cell models (e.g., with agents like RSL3 or erastin) and comparing the protective capacity of the parent compound versus its metabolite. thno.orgnih.gov

| Pathway/Process | Mechanism of Action | Key Molecular Targets | Reported In Vitro Effect | Reference |

|---|---|---|---|---|

| cAMP/cGMP Signaling | Inhibition of phosphodiesterase (PDE) enzymes. | PDE3, PDE5 | Increased intracellular levels of cAMP and cGMP, leading to inhibition of platelet aggregation. | nih.govmedscape.comnih.gov |

| Adenosine Pathway | Inhibition of cellular adenosine reuptake. | Nucleoside transporters (ENT1, ENT2) | Increased extracellular adenosine, activation of adenosine receptors (e.g., A2B). | wikipedia.orgfrontiersin.orgnih.gov |

| Ferroptosis Inhibition | Suppression of iron-dependent lipid peroxidation. | SOD1, CREB1, HMOX1, SLC7A11 | Protection of cells from ferroptotic death induced by agents like RSL3. | thno.orgnih.govnih.govnih.gov |

Influence on Cell Viability and Proliferation in Mechanistic Models (e.g., cancer cell lines for specific pathway insights)

The influence of dipyridamole on the viability and proliferation of cancer cells has been a subject of varied research, with outcomes appearing to be dependent on the specific cancer cell line and the experimental conditions. Some studies have indicated that dipyridamole can, in fact, promote the proliferation of certain cancer cells. For instance, one study observed that dipyridamole increased the proliferation of HCT-8 human colorectal cancer cells, its CD133+/CD44+ stem-like subpopulation, and U937 human monocyte histiocytic lymphoma cells in a dose-dependent manner. nih.gov This proliferative effect is thought to be linked to the induction of CREB phosphorylation. nih.govnih.gov

Conversely, other research points towards an anti-proliferative effect of dipyridamole or its ability to enhance the cytotoxicity of other chemotherapeutic agents. For example, dipyridamole has been reported to inhibit the proliferation of breast and prostate cancer cells. nih.gov Furthermore, it has been shown to enhance the antiproliferative activity of 10-ethyl-10-deazaaminopterin (10-EDAM) against human lung cancer cell lines. nih.gov The combination of dipyridamole with doxorubicin (B1662922) has also been found to enhance the cytotoxicity of doxorubicin in HCT-8 cells at particular doses, despite dipyridamole alone increasing proliferation. nih.govnih.gov This suggests a complex mechanism of action that may involve the modulation of cellular pathways that sensitize cancer cells to other treatments. nih.gov

The table below summarizes the varied effects of Dipyridamole on different cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Effect of Dipyridamole | Reference |

| HCT-8 | Colorectal Cancer | Increased proliferation | nih.govnih.gov |

| U937 | Monocyte Histiocytic Lymphoma | Increased proliferation | nih.govnih.gov |

| Breast Cancer Cells | Breast Cancer | Inhibited proliferation | nih.gov |

| Prostate Cancer Cells | Prostate Cancer | Inhibited proliferation | nih.gov |

| Lung Cancer Cell Lines | Lung Cancer | Enhanced antiproliferative activity of 10-EDAM | nih.gov |

In Vitro Drug-Drug Interaction Studies (If it impacts Dipyridamole's in vitro activity)

Specific in vitro drug-drug interaction studies involving this compound and its impact on the activity of dipyridamole are not readily found in the scientific literature. However, extensive research has been conducted on the drug interactions of dipyridamole itself. Dipyridamole's primary mechanism of action involves the inhibition of adenosine deaminase and phosphodiesterase, which leads to an increase in intracellular levels of cAMP and cGMP. nih.gov This mechanism is central to its antiplatelet and vasodilatory effects.

In vitro, dipyridamole has been shown to act synergistically with other agents. For example, it displays synergistic immunosuppressive activity with cyclosporine in the generation of alloreactive cytotoxic T lymphocytes. nih.gov Its ability to inhibit nucleoside transport is a key factor in its interaction with other drugs, such as enhancing the antiproliferative effect of the antifolate 10-EDAM in lung cancer cell lines. nih.gov

The potential for drug-drug interactions is significant, with numerous medications known to interact with dipyridamole, which could alter its efficacy or side effect profile. drugbank.comdrugs.com These interactions can be pharmacodynamic or pharmacokinetic in nature. For instance, combining dipyridamole with other anticoagulants or antiplatelet agents can increase the risk of bleeding. mayoclinic.org

Comparative Analysis with Other Dipyridamole Impurities and Metabolites

This compound is recognized as an impurity of dipyridamole, sometimes referred to as Dipyridamole Related Compound D. The European Pharmacopoeia lists it as Dipyridamole Impurity D. While direct comparative studies on the biological activity of this compound against other dipyridamole impurities are scarce, research has been conducted to isolate and characterize other degradation products.

One study identified two unknown impurities, designated DP-I and DP-II, which formed during the stability testing of a dipyridamole drug product. nih.gov These impurities were isolated and their structures were elucidated using spectroscopic techniques. The structures were identified as 2,2',2″,2'″-(4-hydroxy-8-(piperidin-1-yl) pyrimido [5,4-d]pyrimidine-2,6 diyl) bis(azanetriyl) tetraethanol (DP-I) and 4-(2-((6-(bis (2-hydroxyethyl) amino)-4, 8-di (piperidin-1-yl) pyrimido [5,4-d] pyrimidin-2-yl) (2-hydroxyethyl) amino) ethoxy)-2, 3-dihydroxy-4-oxobutanoic acid (DP-II). nih.gov

A comparative analysis of the biological activities of these impurities with this compound would require specific in vitro testing. However, the structural differences suggest that their interactions with biological targets could vary. For instance, the presence of additional hydroxyl groups or a butanoic acid moiety in DP-I and DP-II, respectively, compared to the single hydroxyl group in this compound, could influence their polarity, solubility, and ability to form hydrogen bonds with enzymes and receptors. Without experimental data, any comparison of their influence on cell viability, proliferation, or drug-drug interactions remains speculative.

Future Research Directions and Translational Perspectives Non Clinical

High-Throughput Screening Approaches for Identifying Novel In Vitro Biological Activities

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test the biological or biochemical activity of a large number of compounds against specific targets. bmglabtech.com While Desethanol Dipyridamole (B1670753) is known as an impurity, its own bioactivity profile is not well-characterized. HTS provides an unbiased approach to discover potential novel activities. bmglabtech.comnih.gov

A future research initiative could involve subjecting Desethanol Dipyridamole to a broad panel of HTS assays, including:

Enzyme Inhibition Panels: Screening against a wide range of enzymes (e.g., kinases, proteases, other phosphodiesterases) to identify any unexpected inhibitory activity.

Receptor Binding Assays: Assessing its ability to bind to various receptors, such as G-protein coupled receptors (GPCRs).

Cell-Based Phenotypic Screens: Using cell-based assays to see if the compound elicits any observable changes in cell health, morphology, or function, which could point towards a novel mechanism of action. nih.govmdpi.com

Quantitative HTS (qHTS), which generates concentration-response curves for every compound tested, would be particularly valuable, as it can simultaneously reveal potency and efficacy, providing a rich dataset from the primary screen. nih.gov Discovering a novel activity for this compound could open new research avenues and provide a more complete picture of the pharmacological implications of this impurity.

Research into Alternative Synthetic Routes and Green Chemistry Approaches for Minimizing Impurity Formation

This compound is logically formed as a process-related impurity during the synthesis of Dipyridamole. The established synthesis of Dipyridamole involves the reaction of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine with diethanolamine (B148213). chemicalbook.com The formation of the Desethanol impurity likely arises from incomplete reaction or the presence of monoethanolamine as a contaminant in the diethanolamine starting material.

Applying the principles of green chemistry could lead to a more efficient and sustainable manufacturing process for Dipyridamole with minimized impurity generation. nih.gov Research in this area would focus on:

Catalyst Optimization: Investigating new catalysts that offer higher selectivity for the di-substitution reaction, thereby preventing the formation of the mono-substituted (Desethanol) product.

Solvent Selection: Exploring the use of greener, more environmentally benign solvents that may also improve reaction kinetics and selectivity. mdpi.com

Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction to ensure complete conversion and prevent the accumulation of intermediates or byproducts.

Success in this area would not only reduce the levels of this compound in the final drug substance but also align with modern standards for sustainable chemical manufacturing.

Development of Isotope-Labeled this compound for Advanced Research Applications

Stable isotope labeling, where atoms like hydrogen, carbon, or nitrogen are replaced with their heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N), creates compounds that are chemically identical but distinguishable by mass spectrometry. lucerna-chem.chsigmaaldrich.com These labeled molecules are invaluable tools in pharmaceutical research. iris-biotech.demedchemexpress.com

The synthesis of an isotope-labeled version of this compound (e.g., this compound-d₄) would be a significant enabler for advanced research. Its applications would include:

Reference Standard for Bioanalysis: Serving as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods. This would allow for the highly accurate and precise quantification of trace levels of this compound in Dipyridamole active pharmaceutical ingredients (APIs) and formulated products.

Metabolic Studies: If this compound were administered in a research setting, the labeled version could be used to trace its metabolic fate, identifying any downstream metabolites without interference from endogenous compounds. medchemexpress.com

Quantitative Binding Assays: Facilitating more precise measurements in advanced biophysical assays that study the kinetics of its interaction with biological targets.

Role of this compound in Understanding Dipyridamole's Fundamental Biology

Structurally, this compound is a near-perfect probe for studying the structure-activity relationship (SAR) of Dipyridamole. The parent drug is a symmetrical molecule with four ethanol (B145695) groups, which are understood to be important for its interaction with biological targets. nih.govsigmaaldrich.com this compound represents the most minimal single modification to this structure.

If this compound shows a dramatically lower affinity for a specific phosphodiesterase isoform compared to Dipyridamole, it provides strong evidence for the critical role of that hydroxyl group in the binding interaction. nih.gov

Conversely, if the activity remains largely unchanged, it might suggest that not all four ethanol groups are equally essential, or that some serve a secondary role, perhaps related to solubility or molecular conformation. nih.gov

This comparative approach provides a much clearer understanding of Dipyridamole's pharmacophore, which is fundamental knowledge that can inform the design of future drugs targeting the same pathways.

Data Tables

Table 1: Proposed Future Research Directions for this compound

| Research Area | Technique/Approach | Rationale and Objective |

|---|---|---|

| Computational Modeling | QSAR Modeling | To predict the biological activity and potential toxicity of this compound based on its structure and to gain mechanistic insights. wikipedia.orgjocpr.com |

| Molecular Dynamics (MD) Simulations | To visualize and compare the binding interactions of this compound and Dipyridamole with target proteins at the atomic level. nih.govmdpi.com | |

| Bioactivity Screening | High-Throughput Screening (HTS) | To perform an unbiased screen against a large number of biological targets to identify any novel, unknown bioactivities of the impurity. bmglabtech.comnih.gov |

| Synthetic Chemistry | Green Chemistry Approaches | To develop alternative, more efficient synthetic routes for Dipyridamole that minimize or eliminate the formation of this compound. nih.govmdpi.com |

| Analytical & Research Tools | Isotope Labeling | To synthesize a stable isotope-labeled version of this compound to serve as a high-precision internal standard for analytical testing and as a tool for metabolic studies. lucerna-chem.chiris-biotech.de |

| Mechanistic Biology | Structure-Activity Relationship (SAR) Studies | To use this compound as a chemical probe to understand the specific contribution of its parent molecule's functional groups to its fundamental biological activity. nih.gov |

Table 2: List of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula | Role/Context |

|---|---|---|---|

| This compound | 1176886-12-6 | C₂₂H₃₆N₈O₃ | The primary subject of the article; a known process-related impurity of Dipyridamole. chemicalbook.comvivanls.com |

| Dipyridamole | 58-32-2 | C₂₄H₄₀N₈O₄ | The parent drug substance; a vasodilator and antiplatelet agent. nih.govsigmaaldrich.com |

| Diethanolamine | 111-42-2 | C₄H₁₁NO₂ | A reagent used in the synthesis of Dipyridamole. chemicalbook.com |

| Monoethanolamine | 141-43-5 | C₂H₇NO | A potential impurity in diethanolamine that could lead to the formation of this compound. |

| 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine | 6408-96-4 | C₁₆H₂₀Cl₂N₆ | A key intermediate in the synthesis of Dipyridamole. chemicalbook.com |

Impact on Quality Control and Regulatory Science for Dipyridamole-Containing Products

The control of impurities in pharmaceutical products is a critical component of quality control and regulatory science. For drug products containing Dipyridamole, the identification and quantification of related substances are paramount to ensuring product quality. This compound, identified as Dipyridamole Impurity D in the European Pharmacopoeia, is a known process-related impurity and potential degradation product of Dipyridamole. nih.govpharmaffiliates.com Its presence, even in small amounts, necessitates strict control and monitoring to adhere to regulatory standards.

The manufacturing processes of Dipyridamole, particularly those involving high temperatures, can lead to the formation of various impurities, including this compound. google.comnewdrugapprovals.org Consequently, robust analytical methods are required to detect and quantify these impurities in both the active pharmaceutical ingredient (API) and the final dosage form. nih.gov The development and validation of such methods are a cornerstone of regulatory submissions, including Abbreviated New Drug Applications (ANDAs), and are essential for commercial batch release. synzeal.com

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the validation of analytical procedures to demonstrate their suitability for the intended purpose. nih.govnih.gov For Dipyridamole products, this involves developing stability-indicating methods, primarily using High-Performance Liquid Chromatography (HPLC), that can separate the main compound from all potential impurities. nih.gov Research has led to the development of various validated HPLC methods, each with specific chromatographic conditions tailored to achieve effective separation. nih.govresearchgate.net These methods are validated for parameters including specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent results. nih.govturkjps.org

The availability of certified reference standards for impurities like this compound is crucial for quality control laboratories. pharmaffiliates.com These standards are used for the positive identification of impurity peaks in chromatograms and for the accurate calibration of quantification methods. synzeal.comclearsynth.com During stability studies of Dipyridamole drug products, impurities have been detected at levels requiring characterization, underscoring the importance of having established analytical methods and reference materials to monitor the impurity profile over the product's shelf life. nih.gov

The following table summarizes parameters from various published HPLC methods used for the analysis of Dipyridamole and its impurities, illustrating the range of conditions employed in quality control.

| Parameter | Method 1 | Method 2 | Method 3 |

| Technique | Reversed-Phase HPLC | Reversed-Phase HPLC | Reversed-Phase HPLC |

| Column | YMC Pack C8 (150mm x 4.6mm, 3.0µm) nih.gov | Hypersil BDS C18 (150mm x 4.6mm, 5µm) turkjps.org | Shodex C18 (150mm x 4.6mm, 5µm) researchgate.net |

| Mobile Phase | A: 10mM Phosphate (B84403) Buffer (pH 4.7)B: Buffer:Acetonitrile (B52724):Methanol (30:40:30 v/v) nih.gov | Potassium dihydrogen phosphate buffer (pH 7.0) and Methanol (30:70 v/v) turkjps.org | 0.1% Formic Acid and Acetonitrile (Gradient) researchgate.net |

| Flow Rate | 1.0 mL/min nih.gov | 1.5 mL/min turkjps.org | 1.0 mL/min researchgate.net |

| Detection (UV) | 295 nm nih.gov | Not Specified | 254 nm researchgate.net |

| Column Temp. | 35°C nih.gov | 45°C turkjps.org | 25°C researchgate.net |

| Application | Stability-indicating for impurities and degradation products. nih.gov | Cleaning validation for Dipyridamole residue. turkjps.org | Quantification of Dipyridamole related substances. researchgate.net |

Future research in this area will likely focus on developing even more sensitive and rapid analytical techniques to detect trace-level impurities. Furthermore, a deeper understanding of the formation pathways of impurities like this compound could lead to improved manufacturing processes that minimize their generation, further enhancing the quality and consistency of Dipyridamole-containing products. google.com

Q & A

Q. What validated analytical methods are recommended for quantifying dipyridamole and its genotoxic impurities in experimental samples?

A UPLC-Q-TOF-MS method is validated for simultaneous quantification of dipyridamole and related impurities. Key parameters include mobile phase optimization (e.g., acetonitrile/ammonium formate buffer), runtime reduction (~15 minutes), and detection limits as low as 0.05 μg/mL. Validation covers specificity, precision (RSD < 2%), accuracy (98–102%), and robustness under varying pH/temperature .

Q. How can researchers assess dipyridamole’s antiplatelet mechanisms in vitro?

Focus on adenosine transporter inhibition and phosphodiesterase-5 (PDE5) activity assays. Measure extracellular adenosine accumulation via HPLC and intracellular cAMP/cGMP levels using ELISA. For PDE5 inhibition, employ enzymatic assays with sildenafil as a positive control .

Q. What protocols ensure accurate detection of residual dipyridamole in pharmaceutical manufacturing equipment?

Swab sampling followed by validated HPLC analysis is recommended. Use anhydrous ethanol for extraction and ensure specificity against placebo/diluent interference. Method validation should include linearity (1–150% of target concentration), precision (RSD ≤ 5%), and recovery rates (≥80%) per ICH guidelines .

Advanced Research Questions

Q. How can solvent-assisted grinding resolve dipyridamole’s poor aqueous solubility in preclinical formulations?

Co-grind dipyridamole with tartaric acid (1:1 molar ratio) using ethanol as a solvent. Validate cocrystal formation via PXRD and DSC. Solubility studies in pH 1.2–6.8 buffers show a 3–5× increase in dissolution rate compared to pure API .

Q. What experimental models reconcile in vitro microglial cytokine suppression with in vivo neuroinflammatory outcomes?